An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrobenzoic Acid
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-nitrobenzoic Acid
Abstract
5-Bromo-2-nitrobenzoic acid is a pivotal intermediate in the landscape of organic synthesis, particularly within pharmaceutical and specialty chemical development. Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a bromine atom on an aromatic scaffold—renders it a versatile building block for complex molecular architectures. A comprehensive understanding of its physical properties is not merely academic; it is the bedrock upon which efficient process development, purification, and formulation are built. This guide provides an in-depth analysis of the core physical and chemical characteristics of 5-Bromo-2-nitrobenzoic acid, supported by validated experimental methodologies and practical insights for the research and development scientist.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters govern its behavior in reaction media, its purification profile, and its handling requirements. The core properties of 5-Bromo-2-nitrobenzoic acid are summarized below.
Table 1: Summary of Key Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-nitrobenzoic acid | [1] |
| CAS Number | 6950-43-2 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.01 g/mol | [1] |
| Appearance | Yellow to off-white crystalline powder | - |
| Melting Point | 139-141 °C | - |
| Boiling Point | ~382 °C (rough estimate) | - |
| pKa | ~1.85 (Predicted) | - |
| Solubility | Sparingly soluble in water; Soluble in methanol and other polar organic solvents. | [2][3] |
Molecular Structure and Functionality
The arrangement of functional groups in 5-Bromo-2-nitrobenzoic acid dictates its chemical reactivity and physical characteristics. The electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the aromatic ring's chemistry and the compound's acidity.
The carboxylic acid group is the primary site of acidity and a handle for forming esters, amides, and other derivatives. The nitro group, positioned ortho to the carboxylic acid, creates significant steric hindrance and electronic effects, increasing the acidity of the carboxyl proton. The bromine atom at the meta position relative to the carboxylic acid provides a site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecules.
Caption: Molecular structure of 5-Bromo-2-nitrobenzoic acid.
Spectroscopic Profile for Structural Elucidation
Unequivocal identification of 5-Bromo-2-nitrobenzoic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-9.0 ppm). Due to the substitution pattern, these protons are in distinct chemical environments. A representative spectrum in DMSO-d₆ shows a broad singlet for the acidic proton well downfield (~14 ppm) and three aromatic signals.[4]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxyl carbon (typically 165-175 ppm) and six for the aromatic carbons.[5] The carbon attached to the bromine will be influenced by the heavy atom effect, while the carbons attached to the nitro and carboxyl groups will be significantly deshielded (shifted downfield).[5]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
N-O Stretch: Two strong bands are characteristic of the nitro group, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation information.
-
Molecular Ion Peak: In electron ionization (EI-MS), the molecule will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 245 and 247.[6]
-
Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and the entire carboxyl group (-COOH).
Experimental Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges on the robustness of the experimental methods used for their determination.
Melting Point Determination: The Capillary Method
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broadened melting range.[7]
Protocol:
-
Sample Preparation: Ensure the 5-Bromo-2-nitrobenzoic acid sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the sample powder, loading it to a height of 2-3 mm.[8] Invert the tube and tap firmly to compact the sample at the sealed bottom.[8]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat rapidly to about 15-20°C below the expected melting point (139°C).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]
-
Acidity Constant (pKa) Determination: Potentiometric Titration
The pKa is a measure of the acidity of the carboxylic acid functional group. While computational methods provide a good estimate (~1.85), experimental determination is the gold standard. Potentiometric titration is a highly accurate method.
Protocol:
-
Sample Preparation: Accurately weigh a sample of 5-Bromo-2-nitrobenzoic acid and dissolve it in a suitable solvent mixture, often an alcohol-water mixture, due to its limited water solubility.[9]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments, recording the pH after each addition.
-
Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the curve.[10]
-
Caption: Workflow for the physical and structural characterization.
Solubility Profile and Recrystallization
Solubility is a critical parameter for designing reactions and purification schemes.
-
Qualitative Solubility: 5-Bromo-2-nitrobenzoic acid is sparingly soluble in water but shows good solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] This behavior is expected, as the polar carboxylic acid and nitro groups can interact with polar solvents, while the larger aromatic ring limits aqueous solubility.
-
Recrystallization for Purification: Impurities can be effectively removed by recrystallization. A common and effective solvent system is an ethanol/water mixture. The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals of 5-Bromo-2-nitrobenzoic acid will form, leaving more soluble impurities in the mother liquor.
Safety and Handling
As with any laboratory chemical, proper handling of 5-Bromo-2-nitrobenzoic acid is paramount.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
5-Bromo-2-nitrobenzoic acid is a well-characterized organic intermediate whose physical properties are a direct consequence of its molecular structure. Its defined melting point, characteristic spectroscopic signatures, and predictable solubility make it a reliable and versatile tool for the synthetic chemist. The experimental protocols detailed herein represent standard, validated methods for confirming these properties, ensuring the quality and consistency required for advanced applications in research and drug development.
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